2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)-
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Overview
Description
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- is an organic compound with the molecular formula C8H12Br2O4. It is a stereoisomer with two chiral centers, making it optically active. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- typically involves the bromination of (2R,3R)-2,3-butanediol followed by acetylation. The reaction conditions for bromination often include the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The acetylation step involves reacting the dibromide with acetic anhydride (Ac2O) in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production methods for 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to (2R,3R)-2,3-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Substitution: (2R,3R)-1,4-Dihydroxy-2,3-diacetoxybutane.
Reduction: (2R,3R)-2,3-Butanediol.
Hydrolysis: (2R,3R)-1,4-Dibromo-2,3-butanediol.
Scientific Research Applications
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form new bonds with nucleophiles. The acetoxy groups can be hydrolyzed, releasing acetic acid and forming diols. These reactions are facilitated by the compound’s stereochemistry, which influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dibromobutane: Similar in structure but lacks the acetoxy groups.
(2R,3R)-2,3-Butanediol: The reduced form of 2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)-.
(2R,3R)-1,4-Dibromo-2,3-butanediol: Similar but with hydroxyl groups instead of acetoxy groups.
Uniqueness
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- is unique due to its combination of bromine and acetoxy functional groups, which provide distinct reactivity patterns. Its stereochemistry also makes it valuable in the synthesis of chiral compounds and in studies of stereoselective reactions .
Properties
CAS No. |
128730-80-3 |
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Molecular Formula |
C8H12Br2O4 |
Molecular Weight |
331.99 g/mol |
IUPAC Name |
[(2R,3R)-3-acetyloxy-1,4-dibromobutan-2-yl] acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
DANAEPFRHWNMKW-YUMQZZPRSA-N |
SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Isomeric SMILES |
CC(=O)O[C@@H](CBr)[C@H](CBr)OC(=O)C |
Canonical SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Synonyms |
2,3-Butanediol, 1,4-dibromo-, diacetate, (R,R)- |
Origin of Product |
United States |
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